molecular formula C10H17Cl2N3O2S B2959170 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride CAS No. 2402831-17-6

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride

Cat. No. B2959170
CAS RN: 2402831-17-6
M. Wt: 314.23
InChI Key: GYEXKUPVOJCZJS-UHFFFAOYSA-N
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Description

“4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a compound with the CAS Number: 106261-49-8 . It has a molecular weight of 307.22 and is a solid at room temperature . It is used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds, such as imatinib, involves the coupling of amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . The first synthesis of imatinib was based on the connection of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Cardioprotective Activity

A study by Drapak et al. (2019) investigated the cardioprotective activity of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, which are structurally related to your compound of interest. One compound in this study exhibited significant cardioprotective effects, surpassing the activity of known cardioprotective agents by 12.9% to 18.2% (Drapak et al., 2019).

Synthesis and Antimicrobial Activity

Patel et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, akin to the compound . These amides were evaluated for their antimicrobial properties (Patel et al., 2011).

Tuberculostatic Activity

Foks et al. (2004) explored the tuberculostatic activity of phenylpiperazineacetic derivatives. Their study revealed that these compounds, which share a structural similarity with the compound of interest, have minimum inhibiting concentrations in the range of 25 - 100 mg/ml (Foks et al., 2004).

Anticancer Potential

Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, which showed promising anticancer activity, particularly against breast carcinoma cell lines (Gomha et al., 2014).

Synthesis and Characterization

Lu Xiao-qin (2010) detailed the synthesis process of a compound structurally similar to the one , providing insights into the methods and conditions favorable for such syntheses (Lu Xiao-qin, 2010).

Antimicrobial and Anti-Proliferative Activities

Al-Mutairi et al. (2019) conducted a study involving the synthesis and evaluation of novel compounds, including N-(adamantan-1-yl)piperidine-1-carbothioimidates, for their antimicrobial and anti-proliferative activities. This research adds to the understanding of the potential biomedical applications of piperazine derivatives (Al-Mutairi et al., 2019).

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c1-12-2-4-13(5-3-12)6-9-11-8(7-16-9)10(14)15;;/h7H,2-6H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEXKUPVOJCZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride

CAS RN

2402831-17-6
Record name 2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
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